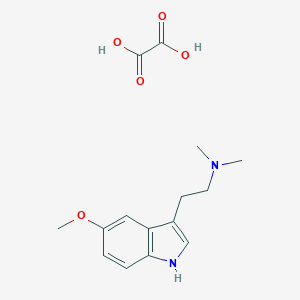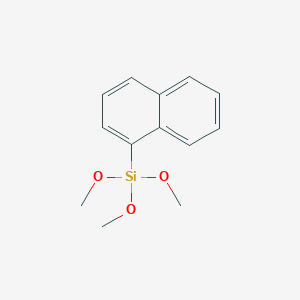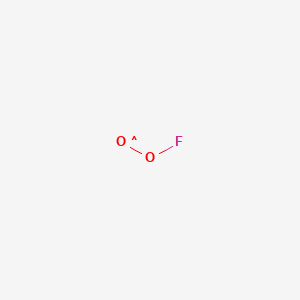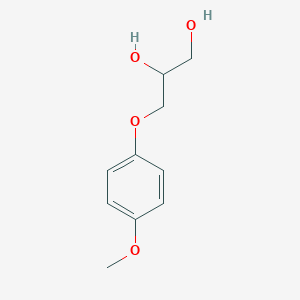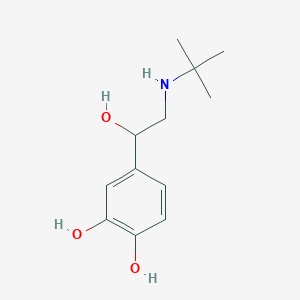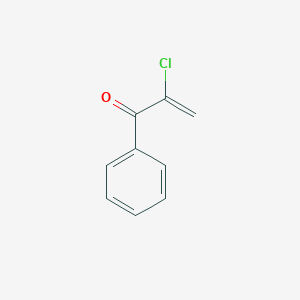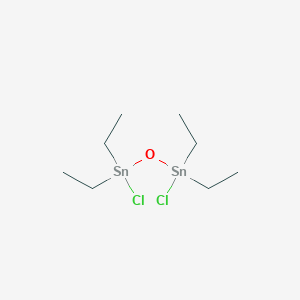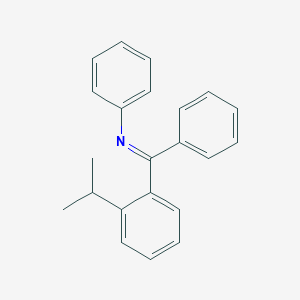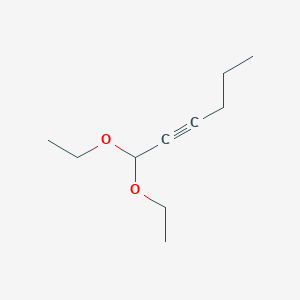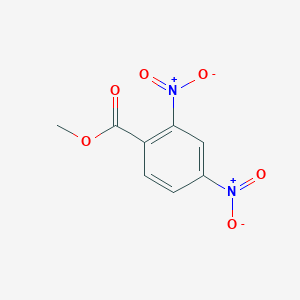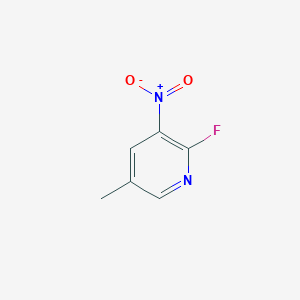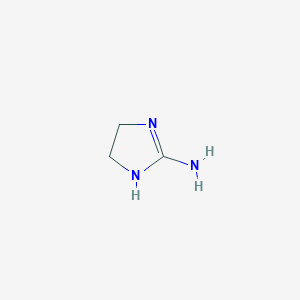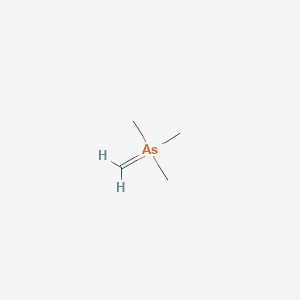
Arsonium, trimethyl-, methylide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsonium, trimethyl-, methylide: is an organoarsenic compound with the molecular formula C4H11As and a molecular weight of 134.0517 . This compound is part of the broader class of arsonium ylides, which are known for their unique reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsonium, trimethyl-, methylide can be synthesized through the Corey-Chaykovsky reaction , which involves the deprotonation of trimethylsulfoxonium iodide with a strong base to generate the ylide . This ylide can then react with various carbonyl compounds to form the desired product.
Industrial Production Methods: .
Chemical Reactions Analysis
Types of Reactions: Arsonium, trimethyl-, methylide undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form various arsenic-containing products.
Reduction: It can be reduced under specific conditions to yield different organoarsenic compounds.
Substitution: The ylide can participate in substitution reactions, particularly with carbonyl compounds, to form epoxides and other cyclic structures.
Common Reagents and Conditions:
Strong Bases: Used to deprotonate the precursor to form the ylide.
Carbonyl Compounds: React with the ylide to form the desired products.
Oxidizing and Reducing Agents: Employed to modify the oxidation state of the arsenic atom.
Major Products:
Epoxides: Formed through the reaction of the ylide with carbonyl compounds.
Cyclic Structures: Such as aziridines and cyclopropanes, formed through various cyclization reactions.
Scientific Research Applications
Arsonium, trimethyl-, methylide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of epoxides, aziridines, and other cyclic compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly those involving epoxide intermediates.
Polymer Chemistry: Utilized in the copolymerization of arsonium and sulfoxonium ylides to create novel polymeric materials with unique fluorescence properties.
Mechanism of Action
The mechanism of action of arsonium, trimethyl-, methylide involves the formation of a ylide through deprotonation. This ylide acts as a nucleophile, attacking electrophilic centers such as carbonyl compounds. The resulting intermediate undergoes intramolecular nucleophilic attack, leading to the formation of cyclic products .
Comparison with Similar Compounds
Dimethylsulfonium Methylide: Another ylide used in similar reactions.
Trimethylsulfoxonium Iodide: A precursor for the formation of dimethyloxosulfonium methylide.
Uniqueness: Arsonium, trimethyl-, methylide is unique due to the presence of the arsenic atom, which imparts distinct reactivity and properties compared to sulfur and phosphorus ylides. This uniqueness makes it valuable in specific synthetic applications where other ylides may not be as effective .
Properties
IUPAC Name |
trimethyl(methylidene)-λ5-arsane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11As/c1-5(2,3)4/h1H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHWAAWDFOUAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11As |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173035 |
Source


|
| Record name | Arsonium, trimethyl-, methylide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19415-86-2 |
Source


|
| Record name | Arsonium, trimethyl-, methylide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019415862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsonium, trimethyl-, methylide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
